molecular formula C16H12O5 B1675864 (-)-Maackiain CAS No. 2035-15-6

(-)-Maackiain

Cat. No.: B1675864
CAS No.: 2035-15-6
M. Wt: 284.26 g/mol
InChI Key: HUKSJTUUSUGIDC-UHFFFAOYSA-N
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Scientific Research Applications

Parkinson's Disease

Research indicates that (-)-Maackiain exhibits significant neuroprotective effects in models of Parkinson's disease. In studies utilizing Caenorhabditis elegans and SH-SY5Y cell lines, this compound treatment resulted in:

  • Reduction of Dopaminergic Neuron Degeneration : The compound diminished neuron loss induced by 6-hydroxydopamine exposure, a common model for Parkinson's disease .
  • Enhanced Lifespan : Treated organisms showed an increased lifespan compared to untreated controls .
  • Decreased α-Synuclein Accumulation : The treatment reduced the accumulation of this protein, which is implicated in neurodegeneration .

Alzheimer's Disease

In the context of Alzheimer's disease, this compound has demonstrated protective effects against amyloid-beta-induced cellular injury:

  • Oxidative Stress Mitigation : It promoted the activation of Nrf2 through the PKC signaling pathway, effectively reducing oxidative stress in PC12 cells exposed to amyloid-beta .
  • Cell Viability Improvement : The compound decreased apoptosis and improved mitochondrial membrane potential in these cells .

Anti-inflammatory Properties

This compound has shown promise as an anti-inflammatory agent:

  • Kidney Protection in Diabetes : In studies involving type 2 diabetic rats, this compound provided significant protection against diabetes-induced renal dysfunctions by modulating oxidative stress and inflammation .
  • Mechanisms of Action : The compound exhibited anti-apoptotic effects and improved metabolic profiles by inhibiting pro-inflammatory cytokines and enhancing antioxidant defenses .

Antitumor Activity

The antitumor potential of this compound has been explored in various cancer models:

  • Inhibition of Tumor Growth : Studies have indicated that this compound can inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms .
  • Mechanistic Insights : The compound's ability to modulate signaling pathways associated with tumor growth and survival highlights its potential as a therapeutic agent in oncology.

Antiallergic Effects

Recent findings suggest that this compound may also serve as an effective antiallergic compound:

  • Alleviation of Allergic Symptoms : In TDI-sensitized rat models, this compound reduced nasal symptoms by inhibiting histamine H1 receptor gene expression and IL-4 gene upregulation .
  • Mechanism of Action : The suppression of PKC δ activation was identified as a critical mechanism underlying its antiallergic effects .

Summary Table of Applications

Application AreaKey FindingsReferences
NeuroprotectionReduced dopaminergic neuron degeneration; enhanced lifespan; decreased α-synuclein accumulation
Anti-inflammatoryProtection against renal dysfunction; modulation of oxidative stress
AntitumorInhibition of cancer cell proliferation; apoptosis induction
AntiallergicAlleviation of nasal symptoms; inhibition of H1 receptor and IL-4 expression

Biological Activity

(-)-Maackiain, a natural compound derived from Sophora flavescens, has garnered attention for its diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. This article presents a detailed overview of the biological activity of this compound, supported by various research findings, case studies, and data tables.

1. Overview of this compound

This compound is classified as a pterocarpan, a type of polyphenolic compound. Its potential therapeutic applications are linked to its ability to modulate various biological pathways, making it a candidate for treating conditions such as osteoporosis, obesity, and neurodegenerative diseases.

2.1 Anti-Inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. A study demonstrated that it inhibits receptor activator of nuclear factor-κB ligand (RANKL)-stimulated osteoclastogenesis by downregulating the expression of osteoclast-specific genes and proteins. This effect is mediated through the inhibition of NF-κB and calcium signaling pathways, suggesting its potential in treating osteoclast-related disorders such as osteoporosis .

Table 1: Inhibitory Effects of this compound on Osteoclastogenesis

ParameterControlThis compound Treatment
Osteoclast Formation (cells/μg)10040
Hydroxyapatite Resorption (%)10030
NFATc1 Activity (relative units)1.00.3

2.2 Neuroprotective Properties

This compound has shown promise in neuroprotection, particularly in models of Parkinson's disease. In studies using Caenorhabditis elegans and SH-SY5Y cell lines, this compound treatment reduced dopaminergic neuron degeneration caused by toxic agents like 6-hydroxydopamine. The mechanism involves modulation of the PINK1/Parkin pathway, enhancing mitochondrial function and reducing oxidative stress .

Case Study: Neuroprotection in C. elegans

  • Model: C. elegans exposed to 6-hydroxydopamine
  • Outcome: Reduced neuron degeneration and improved lifespan
  • Mechanism: Upregulation of PINK1 and Parkin expression

2.3 Anti-Obesogenic Effects

Recent studies have indicated that this compound may mimic caloric restriction by upregulating genes involved in lipid metabolism in C. elegans. It reduces lipid accumulation and enhances locomotor activity, suggesting its potential role in obesity management .

Table 2: Effects of this compound on Lipid Accumulation

TreatmentLipid Accumulation (fluorescence intensity)Locomotor Activity (bending movements/30s)
Control10050
This compound (100 μM)4080

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inflammasome Activation: It promotes IL-1β production via activation of the inflammasome/caspase-1 pathway, indicating its potential as an immunostimulatory agent .
  • Adipogenesis Inhibition: Studies suggest that this compound inhibits adipogenesis through downregulation of PPARγ and C/EBPα signaling pathways .
  • Oxidative Stress Reduction: By modulating mitochondrial function, this compound reduces reactive oxygen species levels, contributing to its neuroprotective effects.

4. Conclusion

This compound is a compound with significant biological activity across various domains including anti-inflammatory, neuroprotective, and anti-obesogenic effects. Its ability to modulate critical biological pathways suggests potential therapeutic applications in treating metabolic disorders and neurodegenerative diseases. Further research is warranted to explore its efficacy in clinical settings and elucidate additional mechanisms of action.

Q & A

Basic Research Questions

Q. What are the standard methods for isolating (-)-Maackiain from natural sources?

  • Methodological Answer : this compound is typically extracted from Sophora flavescens using polar solvents like ethanol or methanol via Soxhlet extraction. Subsequent purification employs column chromatography with silica gel or preparative HPLC. Purity verification (≥95%) is confirmed via LC-MS or NMR, referencing solvent compatibility (e.g., acetonitrile/chloroform for stock solutions) .
  • Key Data :

  • Source plant: Sophora flavescens (root extracts)
  • Purity thresholds: ≥95% (HPLC-UV)
  • Stability: ≥4 years at -20°C .

Q. Which in vitro models are commonly used to study this compound's anti-inflammatory effects?

  • Methodological Answer : RAW 264.7 murine macrophages are standard for LPS-induced NO production assays. Experimental design includes pre-treatment with this compound (e.g., 10–50 µM), followed by LPS stimulation. NO levels are quantified via Griess reagent, with controls for cytotoxicity (e.g., MTT assay). Dose-response curves and IC50 calculations are critical for reproducibility .
  • Key Data :

  • IC50 for NO inhibition: ~20 µM in RAW 264.7 cells
  • Controls: Untreated cells vs. LPS-only groups .

Advanced Research Questions

Q. How do researchers address discrepancies in this compound's efficacy across cell lines?

  • Methodological Answer : Variations in efficacy (e.g., H1 receptor inhibition in HeLa vs. RBL-2H3 cells) require rigorous dose standardization and cell-specific validation. Researchers should:

  • Perform time-course and dose-response experiments.
  • Compare transcriptional responses (e.g., qPCR for Il-4 mRNA).
  • Account for cell line-specific receptor expression profiles .
    • Data Contradiction Analysis : Meta-analyses of multiple studies can identify confounding variables (e.g., cell passage number, serum conditions) .

Q. What strategies are recommended for elucidating this compound's mechanism in allergic responses?

  • Methodological Answer : Combine in vivo and in vitro approaches:

  • In vivo : Use TDI-induced murine allergy models (e.g., 20 mg/kg/day oral dosing) to monitor symptom reduction and cytokine levels (ELISA for IL-4, IL-13).
  • In vitro : siRNA knockdown in RBL-2H3 cells to identify signaling pathways (e.g., NF-κB or MAPK).
  • Multi-omics integration (transcriptomics/proteomics) enhances mechanistic clarity .

Q. How should researchers design dose-response experiments for this compound to ensure reproducibility?

  • Methodological Answer :

  • Range-finding : Test 0.1–100 µM (in vitro) or 5–50 mg/kg (in vivo).
  • Solvent controls : Use ≤0.1% DMSO to avoid cytotoxicity.
  • Statistical rigor : Include triplicate replicates, ANOVA with post-hoc Tukey tests, and power analysis (α=0.05, β=0.2) .

Q. Data Analysis & Interpretation

Q. What statistical approaches are optimal for analyzing this compound's preclinical effects?

  • Methodological Answer :

  • Continuous data : Mixed-effects models for longitudinal studies (e.g., survival rates in CLP-induced sepsis).
  • Categorical outcomes : Fisher’s exact test for binary responses (e.g., allergy symptom presence/absence).
  • Meta-analysis : Use PRISMA guidelines to aggregate data from heterogeneous studies .

Q. How can meta-analysis resolve conflicting data on this compound's bioavailability?

  • Methodological Answer :

  • Inclusion criteria : Prioritize studies with pharmacokinetic parameters (AUC, Cmax, T½) from validated assays (HPLC-MS).
  • Heterogeneity assessment : Apply I² statistics; subgroup analyses by administration route (oral vs. intraperitoneal) .
  • Example finding : Oral bioavailability <10% in murine models, suggesting formulation optimization (e.g., nanoencapsulation) .

Q. Ethical & Reproducibility Considerations

  • Data transparency : Share raw data (e.g., NMR spectra, survival curves) in supplementary materials with detailed protocols .
  • Ethical compliance : Adhere to ARRIVE guidelines for animal studies, including randomization and blinding .

Properties

IUPAC Name

5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaen-16-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O5/c17-8-1-2-9-12(3-8)18-6-11-10-4-14-15(20-7-19-14)5-13(10)21-16(9)11/h1-5,11,16-17H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUKSJTUUSUGIDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C3=C(O1)C=C(C=C3)O)OC4=CC5=C(C=C24)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (-)-Maackiain
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036629
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2035-15-6
Record name (-)-Maackiain
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036629
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

179 - 181 °C
Record name (-)-Maackiain
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036629
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Amino-3-phenylsulfanylbutanoic acid
(-)-Maackiain
2-Amino-3-phenylsulfanylbutanoic acid
(-)-Maackiain
2-Amino-3-phenylsulfanylbutanoic acid
(-)-Maackiain
2-Amino-3-phenylsulfanylbutanoic acid
(-)-Maackiain
2-Amino-3-phenylsulfanylbutanoic acid
(-)-Maackiain
2-Amino-3-phenylsulfanylbutanoic acid
(-)-Maackiain

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